![molecular formula C9H16O3 B1529400 1,9-Dioxaspiro[5.5]undecan-4-ol CAS No. 1341961-33-8](/img/structure/B1529400.png)
1,9-Dioxaspiro[5.5]undecan-4-ol
Overview
Description
1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound belongs to the class of spiroacetals, which are characterized by their unique fused ring structures. The presence of oxygen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Dioxaspiro[5.5]undecan-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate diols under acidic conditions. The reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the spiroacetal ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,9-Dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecan-4-ol has several notable applications:
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor for more complex organic molecules, facilitating the development of new compounds with diverse functionalities.
Biology
- Biological Activity: Research indicates potential antimicrobial and antifungal properties, making it a candidate for further studies in infectious disease treatment.
- Mechanism of Action: The compound may disrupt microbial cell membranes, leading to cell death, although specific molecular targets are still under investigation.
Medicine
- Drug Development: Ongoing research explores its use in designing new therapeutic agents targeting various diseases.
- Therapeutic Potential: Its unique structural properties may enhance its effectiveness in drug formulations.
Industry
- Specialty Chemicals Production: The compound's unique characteristics make it suitable for producing specialty chemicals and materials.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
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Antimicrobial Study:
- Novel derivatives demonstrated significant antimicrobial activity against strains like E. coli and Staphylococcus aureus, with some achieving up to 93% inhibition of interleukin-6 (IL-6) at certain concentrations.
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Anticancer Research:
- Certain derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, indicating potential as therapeutic agents against various cancers.
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Pharmacological Evaluation:
- A review highlighted the broad spectrum of biological activities associated with similar compounds, including anti-inflammatory effects that support their therapeutic potential.
Mechanism of Action
The mechanism by which 1,9-Dioxaspiro[5.5]undecan-4-ol exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane
1,7-Dioxaspiro[5.5]undecan-3-ol
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanol
Biological Activity
Overview
1,9-Dioxaspiro[5.5]undecan-4-ol is a compound with the molecular formula CHO and a molecular weight of 172.22 g/mol. It belongs to the class of spiroacetals, characterized by unique fused ring structures that include oxygen atoms. This structural feature contributes to its potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.
The synthesis of this compound typically involves the cyclization of appropriate diols under acidic conditions, often utilizing strong acid catalysts like p-toluenesulfonic acid. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially varied biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. In studies focused on its interaction with microbial cell membranes, the compound demonstrated the ability to disrupt membrane integrity, leading to cell death. This mechanism suggests its potential application in developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of various fungal strains, although detailed mechanisms and specific targets within fungal cells remain subjects for further investigation.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound, supporting its potential as a natural antimicrobial agent in pharmaceuticals.
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Pseudomonas aeruginosa | 10 | 10 |
Antifungal Activity Assessment
Another study investigated the antifungal properties of this compound against Candida species. The compound exhibited inhibitory effects at lower concentrations compared to standard antifungal agents.
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Candida albicans | 25 |
Candida glabrata | 30 |
Candida tropicalis | 20 |
The biological activity of this compound is believed to be mediated through interactions with cellular components such as membranes and enzymes. Its unique spirocyclic structure may enhance its binding affinity to target sites within microbial cells, disrupting essential functions and leading to cell death.
Future Directions in Research
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other compounds could pave the way for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,9-Dioxaspiro[5.5]undecan-4-ol, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation. Critical parameters include solvent choice (polar aprotic solvents for nucleophilic attacks), temperature control (e.g., reflux for ring closure), and catalyst selection (acid/base catalysts for intramolecular esterification or ether formation). For example, spiro compounds often require anhydrous conditions to prevent hydrolysis of intermediates . Purity is confirmed via NMR (e.g., verifying stereochemistry) and mass spectrometry .
Q. How can the stereochemistry of this compound be determined experimentally?
X-ray crystallography is the gold standard for resolving spiro compound stereochemistry. Alternatively, NOESY NMR can identify spatial proximities between protons in rigid spiro systems. For example, axial vs. equatorial substituents in chair conformations produce distinct coupling constants in H-NMR spectra .
Q. What factors influence the stability of this compound in solution?
Stability depends on pH (acidic/basic conditions may hydrolyze the dioxane ring), temperature (higher temps accelerate degradation), and solvent polarity. Storage at low temperatures (0–6°C) in inert atmospheres is recommended to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can conformational analysis predict the reactivity of this compound in ring-opening reactions?
Chair conformations of the six-membered rings influence steric strain and electron distribution. For instance, axial hydroxyl groups may increase ring strain, favoring nucleophilic attacks at the spiro carbon. Computational tools like DFT can model transition states and activation energies for specific pathways .
Q. What strategies are effective for resolving diastereomers or enantiomers of spiro compounds during synthesis?
Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or diastereomeric salt formation (using chiral acids/bases) can separate enantiomers. For example, preparative HPLC resolved diastereomers of a related spiro compound (30% yield, 2:1 ratio) by exploiting differences in polarity and hydrogen bonding .
Q. How can this compound derivatives be evaluated for pharmacological activity?
Derivatives are screened via receptor-binding assays (e.g., GPCRs for neurological targets) and functional studies (e.g., cAMP modulation). Structural analogs, such as diazaspiro compounds, show affinity for neurotransmission pathways (e.g., pain modulation via κ-opioid receptors) . Dose-response curves and molecular docking simulations help identify lead candidates .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in spiro compounds?
Factorial designs (e.g., varying substituents at positions 4 and 9) or QSAR models correlate structural features (e.g., logP, steric bulk) with bioactivity. For example, introducing benzodioxan groups enhances metabolic stability, while alkyl chains modulate lipophilicity . Controlled variables include solvent systems and reaction times to isolate substituent effects .
Q. Methodological Considerations
Q. How can researchers address discrepancies in spectroscopic data for spiro compounds?
Contradictions in NMR or IR spectra may arise from dynamic conformational changes (e.g., ring flipping). Low-temperature NMR or deuterated solvents can "freeze" conformers for clearer analysis. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What purification techniques are optimal for spiro intermediates with low solubility?
Recrystallization (using mixed solvents like ethanol/water) or flash chromatography (gradient elution with hexane/ethyl acetate) improves yields. For hygroscopic compounds, lyophilization preserves stability .
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUVLZINIDTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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